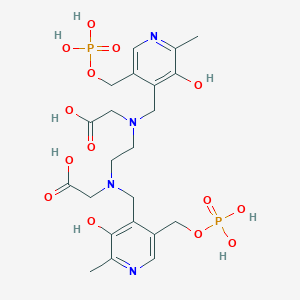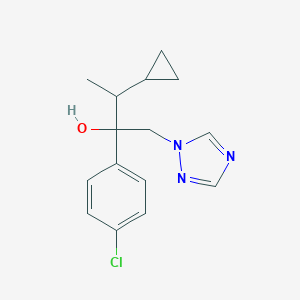![molecular formula C20H30O4 B039069 (5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid CAS No. 114144-28-4](/img/structure/B39069.png)
(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14(15)-Epoxytetraene is a chemical compound characterized by the presence of an epoxide ring and multiple conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14(15)-Epoxytetraene typically involves the epoxidation of tetraene precursors. Commonly used methods include:
Peracid Epoxidation: This method uses peracids such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide ring.
Catalytic Epoxidation: Transition metal catalysts like titanium or molybdenum complexes can facilitate the epoxidation process under mild conditions.
Industrial Production Methods: Industrial production of 14(15)-Epoxytetraene may involve large-scale catalytic processes, ensuring high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 14(15)-Epoxytetraene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
14(15)-Epoxytetraene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive epoxide group.
作用機序
The mechanism of action of 14(15)-Epoxytetraene involves its interaction with various molecular targets and pathways:
Epoxide Ring Reactivity: The epoxide ring is highly reactive and can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules.
Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for therapeutic applications.
類似化合物との比較
14(15)-Epoxytetraene can be compared with other similar compounds, such as:
Epoxides: Other epoxide-containing compounds, like epoxyoctadecane, share similar reactivity but differ in their specific applications and biological activities.
Tetraenes: Compounds like 1,3,5,7-octatetraene have similar conjugated double bonds but lack the epoxide ring, leading to different chemical properties and reactivity.
Uniqueness: The combination of an epoxide ring with conjugated double bonds in 14(15)-Epoxytetraene makes it unique, providing a versatile platform for various chemical reactions and applications in multiple scientific fields.
特性
CAS番号 |
114144-28-4 |
|---|---|
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-14-18-19(24-18)15-10-7-5-4-6-9-12-17(21)13-11-16-20(22)23/h4-7,9-10,12,15,17-19,21H,2-3,8,11,13-14,16H2,1H3,(H,22,23)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19+/m1/s1 |
InChIキー |
OJGVQCWEMKCHQR-ZPODFEQKSA-N |
SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
異性体SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |
正規SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
同義語 |
14(15)-epoxytetraene 5-hydroxy-14,15-oxido-6,10,12,8-eicosatetraenoic acid 5-hydroxy-14,15-oxido-6,8,10,12-eicosatetraenoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)


![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)



![5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol](/img/structure/B39009.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)



